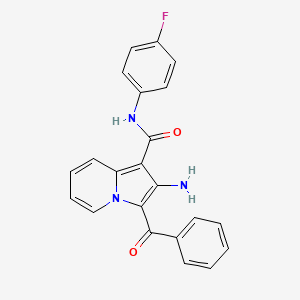

2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O2/c23-15-9-11-16(12-10-15)25-22(28)18-17-8-4-5-13-26(17)20(19(18)24)21(27)14-6-2-1-3-7-14/h1-13H,24H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYJOWHOTOHXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-bromo-1-(4-fluorophenyl)ethanone with pyridine to form 1-(2-(4-fluorophenyl)-2-oxoethyl)pyridine-1-ium bromide. This intermediate is then reacted with ethyl propiolate to yield ethyl 3-(4-fluorobenzoyl)indolizine-1-carboxylate.

Chemical Reactions Analysis

2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the benzoyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and benzoyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide has shown potential in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

Industry: The compound can be used in the development of new materials with specific properties, such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. The indolizine core can bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indolizine Carboxamides

The following table highlights structural analogs and their key differences:

Structural and Crystallographic Comparisons

- Indolizine vs. For example, 3,5-bis(4-fluorophenyl)pyrazole () exhibits dihedral angles between fluorophenyl rings that differ from indolizine analogs, altering conformational stability .

Biological Activity

The compound 2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide is a member of the indolizine family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Indolizine Core : The indolizine structure is formed through cyclization reactions involving pyrrole derivatives.

- Benzoylation : A Friedel-Crafts acylation reaction introduces the benzoyl group.

- Amination and Fluorination : The amino group is added via nucleophilic substitution, while the fluorophenyl group is introduced using fluorinating agents.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties . For instance, studies have demonstrated that related compounds can inhibit tumor cell proliferation effectively.

- IC50 Values : The compound shows promising results with IC50 values in the micromolar range against various cancer cell lines, indicating its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| FNA | HepG2 | 1.30 |

| SAHA | HepG2 | 17.25 |

These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, specifically at the G2/M phase, enhancing its therapeutic potential against solid tumors .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enzymes : The compound may inhibit specific enzymes such as histone deacetylases (HDACs), leading to altered gene expression associated with cell growth and survival.

- Induction of Apoptosis : By promoting programmed cell death pathways, the compound effectively reduces tumor viability.

Case Studies

Several studies have explored the biological activity of related indolizine derivatives:

- Study on HDAC Inhibition : A related compound demonstrated selectivity for HDAC isoforms, particularly HDAC3, with an IC50 value of 95.48 nM, suggesting a similar potential for this compound .

- Antiproliferative Assays : In vitro assays showed that compounds with structural similarities exhibited solid tumor cell inhibitory activities, reinforcing the hypothesis that modifications in the indolizine structure can enhance biological efficacy .

Q & A

Q. What are the standard synthetic protocols for 2-amino-3-benzoyl-N-(4-fluorophenyl)indolizine-1-carboxamide, and how is purity ensured?

The synthesis involves multi-step organic reactions, starting with cyclization of substituted pyridinium salts followed by benzoylation and carboxamide formation. Key steps include:

- Cyclization : Using ethyl propiolate or dimethyl acetylenedicarboxylate under basic conditions (e.g., K₂CO₃ in DMF) to form the indolizine core .

- Benzoylation : Electrophilic substitution with benzoyl chloride derivatives, requiring inert atmospheres and catalysts like AlCl₃ .

- Purification : Thin-layer chromatography (TLC) monitors reaction progress, while column chromatography (hexane:ethyl acetate) and recrystallization ensure purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbonyl carbons (δ 165–190 ppm) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 327.2 [M+H]⁺) and fragmentation patterns .

- FT-IR : Identifies functional groups like amides (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) .

Q. How is the initial biological activity of this compound assessed in research settings?

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .

- Antioxidant Screening : DPPH radical scavenging assays quantify free radical neutralization .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Advanced Questions

Q. What mechanistic approaches are used to study its interaction with biological targets?

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinity to enzymes (e.g., kinases) or receptors .

- Enzyme Inhibition Assays : Measures activity modulation (e.g., IC₅₀ for COX-2 or topoisomerase II) using fluorogenic substrates .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of target binding .

Q. How are structure-activity relationship (SAR) studies designed to optimize its biological efficacy?

- Substituent Variation : Synthesizing analogs with modified benzoyl (e.g., 4-Cl, 4-CH₃) or fluorophenyl groups to assess impact on potency .

- Bioisosteric Replacement : Replacing the indolizine core with indole or pyrazole scaffolds to compare activity .

- Pharmacophore Mapping : Identifying critical functional groups (e.g., carboxamide, amino) for target engagement .

Q. How should researchers address contradictions in biological data across studies?

- Reproducibility Checks : Validate protocols (e.g., cell culture conditions, assay temperature/pH) .

- Meta-Analysis : Compare datasets for variables like substituent position (e.g., 4-F vs. 4-Cl derivatives) .

- Dose-Response Curves : Ensure consistent compound purity and solubility (e.g., DMSO concentration ≤0.1%) .

Q. What computational tools aid in predicting its reactivity and synthetic optimization?

- Density Functional Theory (DFT) : Calculates transition states for key reactions (e.g., cyclization energy barriers) .

- Retrosynthetic Software (e.g., Synthia) : Proposes alternative routes to improve yield .

- Machine Learning (ICReDD Platform) : Combines quantum chemistry and experimental data to optimize reaction conditions (e.g., solvent, catalyst) .

Q. What advanced methods improve scalability and yield in synthesis?

- Flow Chemistry : Continuous reactors enhance heat/mass transfer for hazardous steps (e.g., benzoylation) .

- Automated High-Throughput Screening : Identifies optimal catalysts (e.g., Pd/Cu) and solvent systems .

- Green Chemistry Principles : Use of ionic liquids or microwave irradiation to reduce reaction time .

Q. How are toxicological profiles assessed during preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.